Ethyl 2,4,6-trimethylbenzoate is an organic compound with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.26 g/mol. It is classified as an ester, specifically derived from the esterification of 2,4,6-trimethylbenzoic acid and ethanol. This compound appears as a colorless to pale yellow liquid and is known for its pleasant aromatic odor, making it useful in various applications, particularly in the fragrance and flavor industries .
Ethyl 2,4,6-trimethylbenzoate can be used as a starting material for the synthesis of other organic compounds. For example, a study published in the journal "Synthesis" describes its use as a precursor in the synthesis of trimethylbenzoic acid derivatives, which have potential applications in medicinal chemistry [].
Limited research suggests Ethyl 2,4,6-trimethylbenzoate might have potential applications in material science. A study published in the journal "Langmuir" explores its use as a dopant in organic light-emitting diodes (OLEDs) []. However, further research is needed to understand its effectiveness and optimize its properties for practical applications.
Research indicates that ethyl 2,4,6-trimethylbenzoate exhibits moderate biological activity. It has been studied for its potential antimicrobial properties. Some studies suggest that it may inhibit the growth of certain bacteria and fungi, although further research is needed to fully understand its efficacy and mechanisms of action .
The most common method for synthesizing ethyl 2,4,6-trimethylbenzoate involves the following steps:
Ethyl 2,4,6-trimethylbenzoate shares structural similarities with several other aromatic esters. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl benzoate | C₉H₁₀O₂ | Simple aromatic ester; widely used in flavors |
Methyl 2,4-dimethylbenzoate | C₁₁H₁₄O₂ | Similar structure; used in fragrances |
Ethyl p-toluate | C₁₂H₁₄O₂ | Used in perfumes; has a methyl group at para position |
Ethyl 3-methylbenzoate | C₁₂H₁₄O₂ | Similar aromatic structure; different methyl substitution |
Ethyl 2,4,6-trimethylbenzoate's unique feature lies in its specific arrangement of three methyl groups on the benzene ring at positions 2, 4, and 6, which influences its aromatic profile and biological activity compared to other similar compounds .